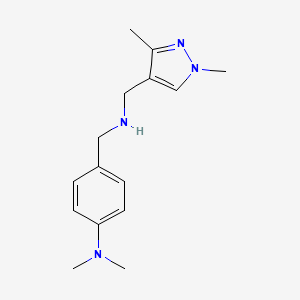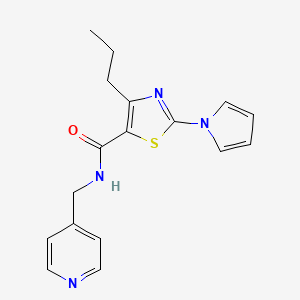
4-propyl-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propyl-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-propyl-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-propyl-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide have been studied extensively. It has been found to exhibit anti-inflammatory, antimicrobial, antitumor, and antiviral activities. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-propyl-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used in a variety of research fields. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 4-propyl-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide. One direction is to further investigate its mechanism of action and identify its target enzymes or receptors. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more soluble analogs of this compound may enhance its bioavailability and efficacy.
Synthesemethoden
The synthesis of 4-propyl-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves the reaction of 4-propylthiazole-5-carboxylic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 1H-pyrrole-1-carboxylic acid hydrazide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound 4-propyl-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, antitumor, and antiviral activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-propyl-N-(pyridin-4-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-5-14-15(23-17(20-14)21-10-3-4-11-21)16(22)19-12-13-6-8-18-9-7-13/h3-4,6-11H,2,5,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMCBORKDVLTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-A]pyrazine-3-boronic acid](/img/structure/B2853145.png)
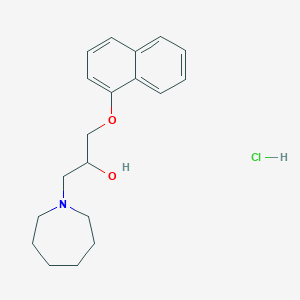
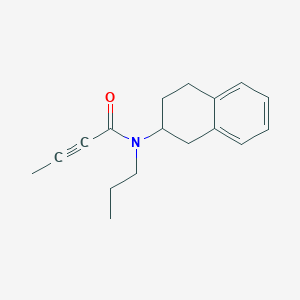
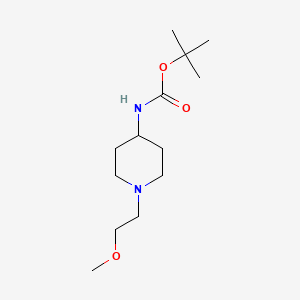
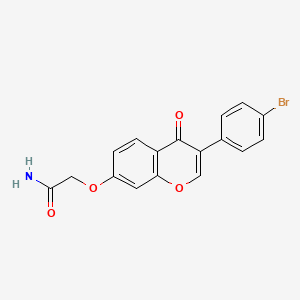
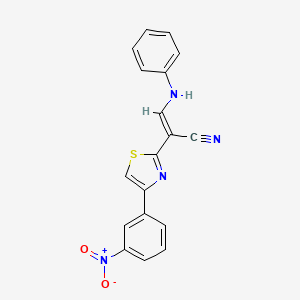
![3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2853151.png)
![methyl [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetate](/img/structure/B2853154.png)

![2-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2853159.png)
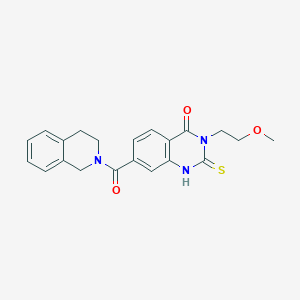

![2-{4,4-Difluoro-1-[4-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2853164.png)
